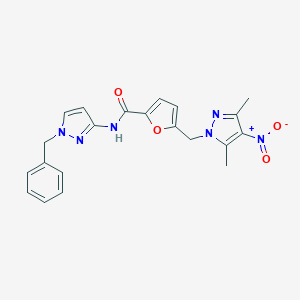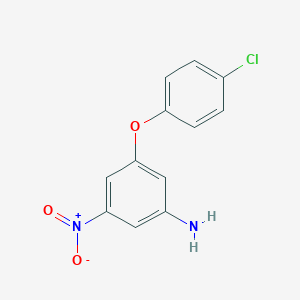![molecular formula C16H19N3O5 B279869 ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279869.png)
ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate, also known as EDC, is a chemical compound that has been widely used in scientific research. EDC is a pyrazole-based compound that has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate involves the inhibition of COX-2 and MMPs. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, which are involved in cancer progression and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory and anti-cancer effects due to its inhibition of COX-2 and MMPs. This compound has also been shown to have neuroprotective effects, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
実験室実験の利点と制限
One advantage of using ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate in lab experiments is its ability to inhibit the activity of specific enzymes, such as COX-2 and MMPs. This allows researchers to study the effects of inhibiting these enzymes on various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate in scientific research. One future direction is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another future direction is the study of this compound's effects on other enzymes and biological processes. Additionally, the development of this compound analogs with improved efficacy and reduced toxicity is another future direction for the use of this compound in scientific research.
Conclusion
In conclusion, this compound is a pyrazole-based compound that has been widely used in scientific research. This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound's ability to inhibit the activity of specific enzymes, such as COX-2 and MMPs, makes it a valuable tool for studying the effects of inhibiting these enzymes on various biological processes. However, this compound's potential toxicity may limit its use in certain experiments. Overall, this compound has several future directions for the use in scientific research, including the development of this compound-based drugs and the study of its effects on other enzymes and biological processes.
合成法
The synthesis of ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate involves the reaction of 3,4-dimethoxyaniline with ethyl 3-oxobutanoate in the presence of sodium hydride and a catalytic amount of iodine. The resulting intermediate is then reacted with hydrazine hydrate to form this compound.
科学的研究の応用
Ethyl 3-[(3,4-dimethoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This inhibition has been shown to have anti-inflammatory and anti-cancer effects.
特性
分子式 |
C16H19N3O5 |
|---|---|
分子量 |
333.34 g/mol |
IUPAC名 |
ethyl 5-[(3,4-dimethoxyphenyl)carbamoyl]-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C16H19N3O5/c1-5-24-16(21)12-9-11(18-19(12)2)15(20)17-10-6-7-13(22-3)14(8-10)23-4/h6-9H,5H2,1-4H3,(H,17,20) |
InChIキー |
QVTBXMYSSPEEHH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC(=C(C=C2)OC)OC |
正規SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B279790.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide](/img/structure/B279791.png)
![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)

![N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)

![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
![6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279805.png)
![5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B279806.png)
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)

